Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate
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Overview
Description
Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate is a chemical compound that features a carbamate group attached to a 3,4,5-trimethoxyphenyl ring. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate typically involves the reaction of 3,4,5-trimethoxyphenol with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group can bind to various enzymes and receptors, modulating their activity. This compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with trimethoxyphenyl groups.
Uniqueness
Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
84972-11-2 |
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Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
propan-2-yl N-(3,4,5-trimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO5/c1-8(2)19-13(15)14-9-6-10(16-3)12(18-5)11(7-9)17-4/h6-8H,1-5H3,(H,14,15) |
InChI Key |
UEASBQDKIMZJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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